molecular formula C7H7F3N2O2 B1386010 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1215481-47-2

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1386010
M. Wt: 208.14 g/mol
InChI Key: QJPFFZPJSZEQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (DMTP) is an organic compound that is used in a variety of scientific and industrial applications. It is a member of the pyrazole family and is known for its strong acidic properties. DMTP has a wide range of uses in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in various organic synthesis reactions and as a catalyst in pharmaceutical and industrial processes. Additionally, DMTP has been used as a ligand in coordination chemistry and as a chelating agent in biochemistry.

Scientific Research Applications

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a reagent in various organic synthesis reactions, such as the synthesis of 2-aryl-3-trifluoromethyl-1H-pyrazoles and the synthesis of 2-aryl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acids. It is also used as a catalyst in pharmaceutical and industrial processes. Additionally, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been used as a ligand in coordination chemistry and as a chelating agent in biochemistry.

Mechanism Of Action

The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that the trifluoromethyl group of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is responsible for its strong acidic properties. This group is highly electron-withdrawing and can interact with electron-rich species, such as nucleophiles and Lewis bases. Additionally, the trifluoromethyl group can form hydrogen bonds with other molecules, which can enhance the acidity of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in the concentration of acetylcholine, which can have a variety of effects on the body. Additionally, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, including water, ethanol, and acetone. Additionally, it is relatively stable under a wide range of conditions and is not easily oxidized. However, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid also has some limitations. It is highly corrosive and can cause skin and eye irritation if it comes into contact with the body. Additionally, it is flammable and should be handled with care.

Future Directions

The future of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is promising. It has potential applications in the fields of pharmaceuticals, biochemistry, and materials science. Additionally, its strong acidic properties could be used to develop new catalysts for organic synthesis reactions. Furthermore, its ability to inhibit AChE could be explored further to develop new treatments for neurological disorders. Finally, its antioxidant properties could be studied further to develop new therapies for various diseases.

properties

IUPAC Name

1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(7(8,9)10)5(6(13)14)11-12(3)2/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPFFZPJSZEQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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